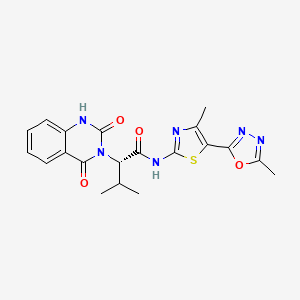

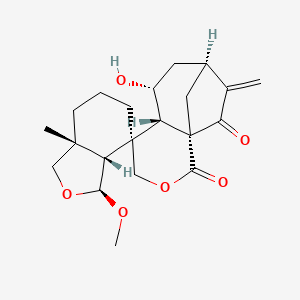

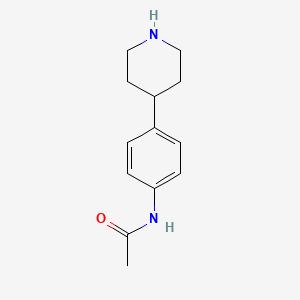

![molecular formula C9H10N2S B3029523 2,5-Dimethylbenzo[d]thiazol-6-amine CAS No. 686747-14-8](/img/structure/B3029523.png)

2,5-Dimethylbenzo[d]thiazol-6-amine

Übersicht

Beschreibung

2,5-Dimethylbenzo[d]thiazol-6-amine is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring of one sulfur atom, one nitrogen atom, and three carbon atoms. The specific structure of 2,5-dimethylbenzo[d]thiazol-6-amine includes a benzothiazole moiety with two methyl groups at the 2 and 5 positions on the thiazole ring.

Synthesis Analysis

The synthesis of related thiazole compounds has been reported in the literature. For instance, a compound with a thiazole structure, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, was synthesized by the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . Although this is not the exact compound , the synthesis method could potentially be adapted for the synthesis of 2,5-dimethylbenzo[d]thiazol-6-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a heterocyclic thiazole ring. In the case of the related compound 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, the crystal structure was determined by X-ray diffraction, revealing a planar molecule with a dihedral angle between the rings of 8.9° . This information provides insight into the potential planarity and ring orientations of 2,5-dimethylbenzo[d]thiazol-6-amine.

Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including substitution and condensation reactions. For example, in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, a chlorine atom on the benzoquinone ring was substituted by an amino group in a reaction with primary and secondary amines . This demonstrates the reactivity of the thiazole ring towards nucleophilic substitution reactions, which could be relevant for the chemical reactions of 2,5-dimethylbenzo[d]thiazol-6-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from related compounds. For instance, the UV–Vis–NIR and IR spectroscopy, mass spectrometry, and X-ray diffraction analyses of coordination compounds derived from thiazole ligands provide information on their electronic spectra and solid-state characteristics . These techniques could be applied to 2,5-dimethylbenzo[d]thiazol-6-amine to determine its spectroscopic properties and solid-state structure.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition :2,5-Dimethylbenzo[d]thiazol-6-amine and related thiazoles have applications in corrosion inhibition. Thiazoles like 4-(2-aminothiazole-4-yl) phenol and 4-phenylthiazole-2-amine have demonstrated significant efficiency as corrosion inhibitors for copper in acidic environments. Their inhibition efficiencies, evaluated through methods like potentiodynamic polarization and electrochemical impedance spectroscopy, have reached about 90%, indicating their potential as effective corrosion inhibitors (Farahati et al., 2019).

Molecular Dynamics and Quantum Chemical Studies :Thiazoles, including 2,5-Dimethylbenzo[d]thiazol-6-amine, have been the subject of molecular dynamics simulations and quantum chemical studies to predict their performance in various applications. For instance, such studies have been conducted to predict the corrosion inhibition performances of specific thiazole derivatives on metal surfaces. Theoretical calculations, such as density functional theory, help understand the interaction strength between these molecules and metal surfaces, supporting their practical use in applications like corrosion inhibition (Kaya et al., 2016).

Novel Materials for Security Inks :A derivative of 2,5-Dimethylbenzo[d]thiazol-6-amine, specifically (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, has been identified as a novel material with potential applications in security inks. This molecule exhibits multi-stimuli responsive properties, including morphology-dependent fluorochromism, which can be triggered by mechanical force or changes in surrounding pH. These properties, along with its intense solid-state emission and mechano-chromic activity, suggest its usefulness in security ink applications without the need for a covering reagent (Lu & Xia, 2016).

Structural Analysis for Biological Applications :Thiazole derivatives, including those related to 2,5-Dimethylbenzo[d]thiazol-6-amine, have been synthesized and structurally analyzed for their biological applications. Their structures have been confirmed using various spectroscopic methods, and density functional theory has been employed to obtain optimized geometry and electronic properties. These studies provide insights into their potential bioactivity and applications in fields like medicinal chemistry (Adeel et al., 2017).

Antifungal Properties :Some derivatives of 2,5-Dimethylbenzo[d]thiazol-6-amine have shown promising antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. The synthesis of these compounds involves nucleophilic displacement reactions and their biological activity has been confirmed through various analytical methods. This suggests their potential development as useful antifungal agents (Jafar et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,5-dimethyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAPDJQMAHDLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)SC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663225 | |

| Record name | 2,5-Dimethyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylbenzo[d]thiazol-6-amine | |

CAS RN |

686747-14-8 | |

| Record name | 2,5-Dimethyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

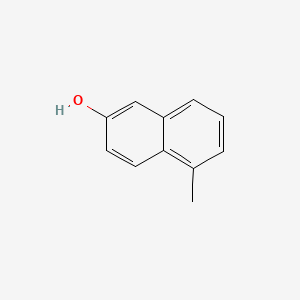

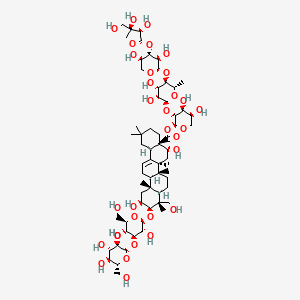

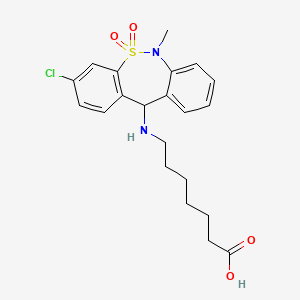

![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)

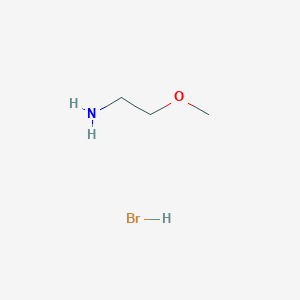

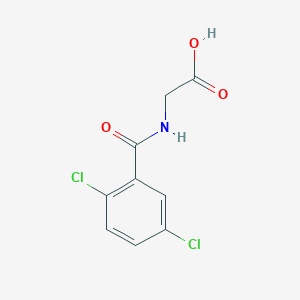

![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)

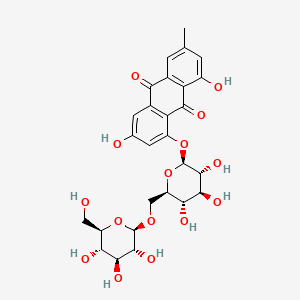

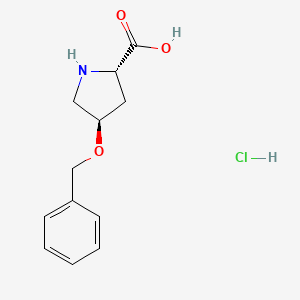

![5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine](/img/structure/B3029456.png)